Benadrostin

Description

Properties

IUPAC Name |

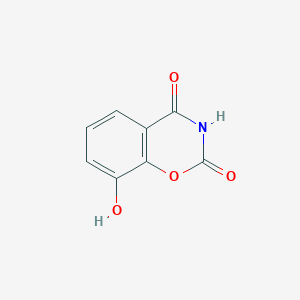

8-hydroxy-1,3-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(5)13-8(12)9-7(4)11/h1-3,10H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIRLGRTNUTGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151728 | |

| Record name | Benadrostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117241-60-8 | |

| Record name | Benadrostin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117241608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benadrostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benadrostin's Role in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benadrostin, a compound isolated from Streptomyces flavovirens, was one of the early discovered inhibitors of poly(ADP-ribose) polymerase (PARP).[1][2] PARP enzymes are critical components of the DNA damage response (DDR), a complex network of cellular pathways that detect and repair DNA lesions to maintain genomic integrity. While specific preclinical and clinical data on this compound are limited in recent literature, its classification as a PARP inhibitor places it within a class of therapeutic agents that have garnered significant attention in oncology. This technical guide will provide an in-depth overview of the core role of this compound in the DNA damage response, drawing upon its known inhibitory activity against PARP and the well-established mechanisms of PARP inhibitors as a class.

Core Mechanism of Action: PARP Inhibition

This compound functions as a competitive inhibitor of poly(ADP-ribose) synthetase, with a reported inhibition constant (Ki) of 34 μM.[1] PARP enzymes, particularly PARP1 and PARP2, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP utilizes NAD+ as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins at the site of damage. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of SSBs primarily through the base excision repair (BER) pathway.

By inhibiting PARP, this compound is expected to disrupt this crucial first step in SSB repair. The unrepaired SSBs can then degenerate into more cytotoxic DNA double-strand breaks (DSBs) during DNA replication.

Impact on DNA Damage Response Pathways

The inhibition of PARP by agents like this compound has profound effects on multiple DNA repair pathways, leading to a phenomenon known as "synthetic lethality" in cancer cells with pre-existing DNA repair defects.

Synthetic Lethality in Homologous Recombination Deficient Cancers

A key concept in the therapeutic application of PARP inhibitors is synthetic lethality. This occurs when the inhibition of two separate pathways is required to induce cell death, while the inhibition of either pathway alone is not lethal. Many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in homologous recombination (HR), a major pathway for the error-free repair of DSBs.

In healthy cells, if PARP is inhibited and SSBs lead to DSBs, the robust HR pathway can effectively repair these lesions. However, in cancer cells with deficient HR (e.g., BRCA-mutant), the inhibition of PARP and the subsequent accumulation of DSBs leave the cell with no effective mechanism to repair this severe DNA damage, leading to genomic instability and ultimately, apoptosis.

dot

References

poly(ADP-ribose) polymerase inhibition by Benadrostin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benadrostin is a naturally derived inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme family involved in DNA damage repair and other critical cellular processes. First isolated from the fermentation broth of Streptomyces flavovirens MH499-O'F1, this compound has been identified as a competitive inhibitor of PARP.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical properties, inhibitory activity, and cellular effects, with a focus on its mechanism of action as a PARP inhibitor.

Chemical and Physical Properties

This compound is a small molecule with the molecular formula C8H5NO4.[1] Its chemical structure has been determined to be 8-hydroxy-2H-1,3-benzoxazine-2,4-dione.[3]

| Property | Value |

| Molecular Formula | C8H5NO4 |

| Chemical Structure | 8-hydroxy-2H-1,3-benzoxazine-2,4-dione |

| Source | Streptomyces flavovirens MH499-O'F1 |

Quantitative Inhibition Data

This compound has been characterized as a competitive inhibitor of poly(ADP-ribose) polymerase. The primary quantitative measure of its inhibitory potency reported in the literature is the inhibition constant (Ki).

| Inhibitor | Target | Inhibition Type | Ki Value |

| This compound | Poly(ADP-ribose) polymerase | Competitive | 34 μM[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of this compound's activity. These protocols are based on the original discovery and characterization studies, supplemented with established methodologies for similar assays.

Isolation and Purification of this compound

This protocol describes the general steps for obtaining this compound from its natural source.

-

Step 1: Fermentation. Streptomyces flavovirens MH499-O'F1 is cultured in a suitable fermentation broth to produce this compound.

-

Step 2: Initial Extraction. The fermentation broth is harvested, and the supernatant is separated from the microbial cells.

-

Step 3: Chromatographic Purification. The supernatant containing this compound is subjected to column chromatography for initial purification.

-

Step 4: Solvent Extraction. The partially purified fractions are further purified using solvent extraction techniques.

-

Step 5: Crystallization. this compound is isolated as colorless prisms through crystallization.

In Vitro PARP Inhibition Assay (Radioisotopic Method)

This protocol outlines a classic method for determining PARP inhibition, similar to the one used in the initial characterization of this compound.

-

Reagents:

-

Purified PARP enzyme

-

Activated DNA (e.g., calf thymus DNA treated with DNase I)

-

Reaction buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)

-

[³²P]NAD⁺ (radiolabeled substrate)

-

This compound (or other inhibitors) at various concentrations

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

-

-

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, activated DNA, and the desired concentration of this compound.

-

Add the purified PARP enzyme to the reaction mixtures.

-

Initiate the reaction by adding [³²P]NAD⁺.

-

Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding ice-cold TCA to precipitate the proteins and poly(ADP-ribosyl)ated products.

-

Collect the precipitate by filtration (e.g., using glass fiber filters).

-

Wash the filters with TCA to remove unincorporated [³²P]NAD⁺.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of PARP inhibition at each this compound concentration and determine the Ki value using appropriate kinetic models (e.g., Dixon plot).

-

Cellular Apoptosis Assay in HL-60 Cells

This protocol describes a method to assess the effect of this compound on apoptosis in the human promyelocytic leukemia cell line HL-60.

-

Cell Culture: Maintain HL-60 cells in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment:

-

Seed HL-60 cells at a desired density.

-

Treat the cells with various concentrations of this compound and/or an apoptosis-inducing agent (e.g., 5-azacytidine).

-

Include appropriate controls (untreated cells, vehicle-treated cells).

-

Incubate the cells for different time points.

-

-

Apoptosis Assessment (e.g., by DNA fragmentation analysis):

-

Harvest the cells by centrifugation.

-

Lyse the cells to release the DNA.

-

Separate the fragmented DNA from high molecular weight DNA by centrifugation or filtration.

-

Analyze the fragmented DNA using agarose gel electrophoresis. The appearance of a "ladder" pattern is indicative of apoptosis.

-

-

Data Analysis: Quantify the degree of apoptosis based on the intensity of the DNA laddering or by using other apoptosis detection methods (e.g., flow cytometry with Annexin V/propidium iodide staining).

Signaling Pathways and Mechanisms of Action

PARP Inhibition and DNA Base Excision Repair

Poly(ADP-ribose) polymerase, particularly PARP1, is a critical enzyme in the base excision repair (BER) pathway. BER is a primary mechanism for repairing single-strand DNA breaks caused by endogenous and exogenous DNA damaging agents.

In the presence of a single-strand DNA break, PARP1 binds to the damaged site and becomes activated. It then uses NAD⁺ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1 and DNA ligase III, to the site of damage, facilitating the repair process. This compound, as a competitive inhibitor of PARP, competes with NAD⁺ for the active site of the enzyme, thereby preventing the synthesis of PAR. This inhibition of PARP activity hinders the recruitment of the DNA repair machinery, leading to the accumulation of unrepaired single-strand breaks.

Induction of Apoptosis

Studies have shown that this compound can interfere with apoptosis in HL-60 cells induced by 5-azacytidine, inhibiting cell death in a dose- and time-dependent manner.[4] The precise mechanism by which this compound modulates apoptosis is likely linked to its PARP inhibitory activity. PARP1 is also involved in the regulation of programmed cell death. Extensive DNA damage can lead to hyperactivation of PARP1, resulting in massive depletion of cellular NAD⁺ and ATP, which can trigger a form of programmed necrosis called parthanatos. By inhibiting PARP, this compound may alter the cellular response to DNA damage, shifting the balance between different cell death pathways.

Experimental and Logical Workflows

Workflow for Screening PARP Inhibitors

The following diagram illustrates a general workflow for identifying and characterizing PARP inhibitors like this compound.

References

- 1. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodiversity, Anti-Trypanosomal Activity Screening, and Metabolomic Profiling of Actinomycetes Isolated from Mediterranean Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

Early Research on Benadrostin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research on Benadrostin, a naturally occurring inhibitor of poly(ADP-ribose) synthetase. The document focuses on the initial discovery, quantitative inhibitory data, and the experimental methodologies employed during its early characterization. Additionally, it visualizes the relevant biological pathways and experimental workflows to provide a comprehensive understanding of this compound's foundational research.

Quantitative Data Summary

Early research on this compound focused on its inhibitory action against poly(ADP-ribose) synthetase. The key quantitative measure of its potency from this initial work is its inhibition constant (Ki).

| Compound | Target Enzyme | Inhibition Type | Inhibition Constant (Ki) | Source |

| This compound | Poly(ADP-ribose) synthetase (PARP) | Competitive | 34 µM | Oka et al., 1988[1][2] |

Note: The half-maximal inhibitory concentration (IC50) for this compound was not explicitly reported in the initial discovery papers. The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a direct measure of inhibitor potency for a competitive inhibitor.

Experimental Protocols

The following sections detail the methodologies that were instrumental in the discovery and characterization of this compound, reconstructed based on the original research and common practices of the era.

Fermentation and Production of this compound

This compound was originally isolated from the culture broth of Streptomyces flavovirens MH499-O'F1.

-

Producing Organism: Streptomyces flavovirens MH499-O'F1

-

Fermentation Medium: A suitable broth medium for actinomycete growth, likely containing sources of carbon (e.g., glucose), nitrogen (e.g., yeast extract, peptone), and essential minerals.

-

Culture Conditions: The organism was cultured under aerobic conditions with agitation at a controlled temperature, typical for Streptomyces fermentation, to allow for the production of secondary metabolites like this compound.

Isolation and Purification of this compound

A multi-step chromatographic and extraction process was used to isolate this compound from the fermentation broth.

-

Adsorption Chromatography: The filtered culture broth was first passed through a column of Diaion HP-20, a non-polar adsorbent resin, to capture the active compound.

-

Elution: The column was washed, and this compound was eluted with a solvent gradient, likely an increasing concentration of methanol or acetone in water.

-

Silica Gel Chromatography: The active fractions were pooled, concentrated, and further purified by chromatography on a silica gel column. Elution was performed with a solvent system such as chloroform-methanol.

-

Solvent Extraction: Further purification was achieved by solvent extraction to separate this compound from remaining impurities.

-

Crystallization: The purified this compound was crystallized from a suitable solvent to yield colorless prisms.

Poly(ADP-ribose) Synthetase Inhibition Assay

The inhibitory activity of this compound against poly(ADP-ribose) synthetase was determined using an enzymatic assay, likely employing a radioactive substrate.

-

Enzyme Source: Poly(ADP-ribose) synthetase was purified from a suitable source, such as calf thymus nuclei.

-

Reaction Mixture: The assay mixture typically contained:

-

A buffer to maintain optimal pH (e.g., Tris-HCl).

-

Dithiothreitol (DTT) to maintain a reducing environment.

-

Magnesium chloride (MgCl2) as a cofactor.

-

Calf thymus DNA, which is required to activate the enzyme.

-

The substrate, radioactively labeled NAD+ (e.g., [adenine-14C]NAD+).

-

Varying concentrations of the inhibitor, this compound.

-

-

Assay Procedure:

-

The reaction components, excluding the enzyme, were pre-incubated with different concentrations of this compound.

-

The reaction was initiated by the addition of the purified poly(ADP-ribose) synthetase.

-

The mixture was incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

The reaction was terminated by the addition of an acid, such as trichloroacetic acid (TCA).

-

The acid-insoluble material, containing the poly(ADP-ribosyl)ated proteins, was collected by filtration.

-

The radioactivity of the collected material was measured using a liquid scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each this compound concentration was calculated relative to a control reaction without the inhibitor. The inhibition constant (Ki) for competitive inhibition was determined by analyzing the data using a Dixon plot or a similar kinetic analysis method.

Visualizations

The following diagrams illustrate the key processes and pathways related to the early research on this compound.

References

Unraveling the Bioactivity of Benadrostin: A Technical Overview

Initial searches for "Benadrostin" have not yielded specific information on a compound with this name, suggesting it may be a novel, proprietary, or less documented substance. This guide, therefore, presents a generalized framework for the biological activity screening of a hypothetical compound named this compound, drawing upon established methodologies and data presentation formats relevant to drug discovery and development.

This technical document outlines a comprehensive approach to characterizing the biological profile of a novel compound, using "this compound" as a placeholder. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities. The guide details experimental protocols, data presentation standards, and the use of visualization tools to elucidate potential mechanisms of action and therapeutic applications.

Table 1: Hypothetical Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| K-562 | Chronic Myelogenous Leukemia | 15.2 ± 1.8 |

| HCT-116 | Colon Carcinoma | 22.5 ± 2.5 |

| HCT-116 p53-/- | Colon Carcinoma (p53 knockout) | 45.1 ± 3.1 |

| MCF-7 | Breast Adenocarcinoma | 18.9 ± 2.1 |

| MDA-MB-231 | Breast Adenocarcinoma | 33.7 ± 2.9 |

Caption: Table 1 summarizes the hypothetical half-maximal inhibitory concentration (IC₅₀) values of this compound against a panel of human cancer cell lines, providing a preliminary assessment of its antiproliferative potency and potential selectivity.

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microbial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive Bacteria | 8 |

| Escherichia coli ATCC 25922 | Gram-negative Bacteria | 32 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria | 64 |

| Candida albicans ATCC 90028 | Fungi | 16 |

Caption: Table 2 presents the hypothetical minimum inhibitory concentration (MIC) of this compound against representative pathogenic microbial strains, indicating its potential as an antimicrobial agent.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic or antiproliferative effects of a compound on cultured cells.

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Biological Pathways and Workflows

Diagrams created using Graphviz (DOT language) are essential for visually representing complex biological processes and experimental designs.

Caption: A generalized workflow for the initial biological screening of a novel compound.

Caption: A hypothetical signaling pathway illustrating how this compound might induce apoptosis.

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Bendamustine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of Bendamustine Hydrochloride, an alkylating agent with significant therapeutic applications. The information compiled is based on publicly available scientific literature and patents, intended for research and development purposes.

I. Introduction

Bendamustine is a bifunctional mechlorethamine derivative with potent alkylating and purine analog properties.[1] It is clinically approved for the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma (NHL), and multiple myeloma.[2] The unique structure of Bendamustine, featuring a benzimidazole ring, is believed to contribute to its distinct pattern of activity and durable DNA damage response compared to other alkylating agents.[1][3] This document outlines established methods for its chemical synthesis and subsequent purification to achieve high-purity active pharmaceutical ingredient (API).

II. Synthesis of Bendamustine Hydrochloride

Several synthetic routes for Bendamustine Hydrochloride have been reported. The following protocol describes a common pathway involving the chlorination of a dihydroxy intermediate followed by hydrolysis.

Experimental Workflow for Bendamustine Synthesis

Caption: Synthetic workflow for Bendamustine Hydrochloride.

Detailed Synthesis Protocol

This protocol is based on the method described by Krueger et al.[2][4]

Materials:

-

Ethyl 4-[1-methyl-5-bis-(2-hydroxyethyl)-amino-benzimidazolyl-2]butanoate

-

Chloroform

-

Thionyl chloride

-

Concentrated Hydrochloric Acid

-

Water

Procedure:

-

Dissolve Ethyl 4-[1-methyl-5-bis-(2-hydroxyethyl)-amino-benzimidazolyl-2]butanoate (4.305 g) in chloroform (36 mL) with agitation until a clear solution is formed.[4][5]

-

Slowly add thionyl chloride (2.175 g) to the solution over 40 minutes, maintaining the temperature between 0-5°C.[2]

-

Stir the reaction mixture at 0-5°C for 1 hour.[2]

-

To quench the excess thionyl chloride, carefully add aqueous hydrochloric acid.[2][4]

-

Heat the reaction mixture to 95°C and stir for 3 hours to facilitate hydrolysis.[2][4]

-

Partially concentrate the reaction mixture and then dilute with water to induce crystallization.[2][4]

-

Collect the precipitated solid by filtration to obtain crude Bendamustine Hydrochloride.

III. Purification of Bendamustine Hydrochloride

Purification of the crude product is crucial to remove process-related impurities. Recrystallization is the most common method employed.

Purification Workflow

Caption: Recrystallization workflow for Bendamustine Hydrochloride.

Detailed Purification Protocols

Several recrystallization methods have been reported to yield high-purity Bendamustine Hydrochloride.

Protocol 1: Recrystallization from Hydrochloric Acid [6][7]

Materials:

-

Crude Bendamustine Hydrochloride

-

1N Hydrochloric Acid

-

Frozen Water Bath

Procedure:

-

Place 10 g of crude Bendamustine Hydrochloride into a flask.

-

Heat the mixture rapidly until the solution becomes clear.[6][7]

-

Cool the solution in a frozen water bath to 35°C to induce recrystallization.[6][7]

-

Filter the resulting crystals.

-

Dry the filter cake under high vacuum (<1 mmHg) for 24 hours to yield high-purity Bendamustine Hydrochloride.[6][7]

Protocol 2: Purification using Activated Carbon and pH Adjustment [8]

Materials:

-

Crude Bendamustine Hydrochloride

-

6 mol/L Hydrochloric Acid aqueous solution

-

Activated Carbon

-

10% Sodium Carbonate (Na2CO3) aqueous solution

-

Acetone (pre-cooled)

-

Ice-water bath

Procedure:

-

Add 32 mL of 6 mol/L hydrochloric acid aqueous solution to 6.4 g of crude Bendamustine Hydrochloride in a three-necked reaction flask at 20-30°C.[8]

-

Add 0.64 g of activated carbon and stir for 2-3 hours for decolorization.[8]

-

Filter to remove the activated carbon.

-

To the mother liquor, add 10% sodium carbonate aqueous solution dropwise to adjust the pH to 1-2.[8]

-

Cool the solution in an ice-water bath to 0-5°C to induce recrystallization.[8]

-

Filter the crystals and wash the filter cake with pre-cooled acetone.[8]

-

Dry the product at 35°C.[8]

Quantitative Data on Purification

| Purification Method | Starting Material | Solvents | Key Steps | Final Purity (HPLC) | Yield | Reference |

| Recrystallization | Crude Bendamustine HCl | 1N Hydrochloric Acid | Heating to clarification, cooling to 35°C | 99.9% | 72% | [6][7] |

| Acid Hydrolysis & Precipitation | 4-{5-[Bis-(2-chloro-ethyl)-amino]-1-methyl-1H-benzoimidazol-2-yl}-butyric acid methyl ester | Concentrated HCl, Water, Acetone | Reflux, evaporation, cooling to 0-5°C | 99.1% | 81% | [9] |

| Recrystallization with pH adjustment | Crude Bendamustine HCl | 6M HCl, 10% Na2CO3, Acetone | Activated carbon treatment, pH adjustment, cooling to 0-5°C | >99.8% | >90% | [8] |

| Solvent Agitation | Bendamustine HCl | DMF, THF, Acetone | Agitation at 75°C in DMF/THF, followed by reflux in acetone | Not specified | Not specified | [2][9] |

IV. Mechanism of Action: Signaling Pathway

Bendamustine's cytotoxic effects are primarily due to its action as a DNA alkylating agent, leading to DNA damage and subsequent cell death.[10] Unlike other alkylating agents, Bendamustine activates a base excision repair (BER) pathway and is effective in p53-deficient cells.[1][10][11]

Caption: Bendamustine's mechanism of action signaling pathway.

The mechanism involves the generation of reactive oxygen species, activation of the intrinsic apoptotic pathway through upregulation of PUMA and NOXA, and can lead to mitotic catastrophe.[1][11] This multifaceted mechanism of action may contribute to its efficacy in chemoresistant malignancies.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20140121383A1 - Process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]

- 5. WO2013046223A1 - An improved process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]

- 6. CN101962367A - Method for purifying bendamustine hydrochloride - Google Patents [patents.google.com]

- 7. CN101962367B - Method for purifying bendamustine hydrochloride - Google Patents [patents.google.com]

- 8. A kind of purification method of bendamustine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. WO2010042568A1 - Processes for the preparation of bendamustine - Google Patents [patents.google.com]

- 10. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Cellular Assays with Benadrostin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benadrostin (8-hydroxy-1,3-benzoxazine-2,4-dione) is a small molecule with potential therapeutic applications. While direct biological studies on this compound are limited, its chemical structure, featuring a benzoxazine dione core, suggests a potential role as an inhibitor of enzymes within the kynurenine pathway of tryptophan metabolism. This pathway is a critical regulator of immune responses and is implicated in various diseases, including cancer and neurodegenerative disorders.[1][2][3]

The key enzymes in this pathway, indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2), catalyze the rate-limiting step of converting tryptophan to kynurenine.[2][3] By inhibiting these enzymes, compounds can modulate the tumor microenvironment, enhance anti-tumor immunity, and potentially impact neuronal function. These application notes provide a framework for developing cellular assays to investigate the hypothesized activity of this compound as a kynurenine pathway inhibitor.

Hypothesized Mechanism of Action of this compound

Based on structural similarity to known inhibitors, this compound is hypothesized to inhibit IDO1 and/or TDO2. This inhibition would lead to a decrease in the production of kynurenine and its downstream metabolites, while increasing the local concentration of tryptophan. The consequences of this inhibition can be multifaceted, including the restoration of T-cell function in the tumor microenvironment and the reduction of neurotoxic kynurenine pathway metabolites.[4][5][6][7]

Diagram: Hypothesized this compound Signaling Pathway

Caption: Hypothesized inhibition of the kynurenine pathway by this compound.

Experimental Protocols

Herein, we provide detailed protocols for a suite of cellular assays to characterize the effects of this compound.

Kynurenine Production Assay

This assay directly measures the enzymatic activity of IDO1 or TDO2 in a cellular context by quantifying the production of kynurenine.

Protocol:

-

Cell Seeding:

-

IDO1 Induction (for SKOV-3 cells):

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

-

Sample Collection and Preparation:

-

Collect the cell culture supernatant.

-

To precipitate proteins, add trichloroacetic acid (TCA) to a final concentration of 10%.

-

Incubate on ice for 30 minutes and then centrifuge at 14,000 rpm for 10 minutes.

-

Collect the protein-free supernatant.

-

-

Kynurenine Quantification:

-

Kynurenine levels can be quantified using several methods:

-

HPLC: High-performance liquid chromatography is a robust method for separating and quantifying tryptophan and kynurenine.[10][11]

-

ELISA: Commercially available ELISA kits provide a high-throughput method for measuring kynurenine and tryptophan concentrations.[12][13]

-

Spectrophotometry: A colorimetric assay based on the reaction of kynurenine with p-dimethylaminobenzaldehyde can be used.

-

-

Diagram: Kynurenine Production Assay Workflow

References

- 1. journaltxdbu.com [journaltxdbu.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]

- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2.5. Quantification of Tryptophan (Trp), Kynurenine (Kyn), Tyrosine (Tyr), and Phenylalanine (Phe) [bio-protocol.org]

- 11. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kynurenine to Tryptophan ratio ELISA pack I High Sensitivity I Cited in 50+ papers [immusmol.com]

- 13. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]

Application Notes and Protocols for Benadrostin in Cancer Cell Lines

To the esteemed researchers, scientists, and drug development professionals,

This document aims to provide detailed application notes and protocols for the experimental use of Benadrostin (8-hydroxy-2H-1,3-benzoxazine-2,4(3H)-dione) in cancer cell line studies. This compound is identified as an inhibitor of poly(ADP-ribose) synthetase (PARP), a key enzyme in DNA repair mechanisms.[1] Inhibition of PARP is a promising strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways.

Despite a comprehensive search of scientific literature, patent databases, and preclinical studies, detailed experimental protocols and quantitative data specifically for this compound's effects on cancer cell lines are not extensively available in the public domain. The information that could be retrieved confirms its identity and its function as a PARP inhibitor.

Therefore, this document will provide generalized protocols commonly used for evaluating PARP inhibitors in cancer cell lines. These protocols are based on standard methodologies in the field and should be adapted and optimized for the specific cancer cell lines and experimental questions being investigated.

Data Presentation: Expected Quantitative Data

When evaluating a novel PARP inhibitor like this compound, the following quantitative data are typically generated and should be summarized in a clear, tabular format for comparative analysis.

Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines

| Cancer Cell Line | Histotype | This compound IC50 (µM) | Positive Control (e.g., Olaparib) IC50 (µM) | Notes |

| Example: | ||||

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | ER+, PR+, HER2- |

| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Triple-Negative |

| A549 | Lung Carcinoma | Data to be determined | Data to be determined | |

| HCT116 | Colorectal Carcinoma | Data to be determined | Data to be determined | |

| PC-3 | Prostate Adenocarcinoma | Data to be determined | Data to be determined | Androgen-Independent |

Table 2: Cellular Effects of this compound on a Representative Cancer Cell Line (e.g., MDA-MB-231)

| Treatment Condition | % Apoptotic Cells (Annexin V+) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control (DMSO) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC50 conc.) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound (2x IC50 conc.) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to characterize the effects of this compound on cancer cell lines.

Cell Culture and Maintenance

-

Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.

Cytotoxicity Assay (MTT or CellTiter-Glo®)

This assay determines the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Treatment: Replace the medium in the 96-well plate with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor like Olaparib).

-

Incubation: Incubate the plate for 72 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on cell cycle progression.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with cold PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C overnight.

-

-

Staining:

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualization of Pathways and Workflows

General PARP Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of action for PARP inhibitors in cancer cells, which would be the expected pathway for this compound.

Caption: General signaling pathway of PARP inhibition leading to cancer cell death.

Experimental Workflow for IC50 Determination

The following diagram outlines the workflow for determining the IC50 value of this compound.

Caption: Workflow for determining the IC50 of this compound in cancer cell lines.

Logical Relationship for Apoptosis vs. Cell Cycle Arrest Analysis

The following diagram illustrates the logical flow for investigating the cellular mechanisms of this compound.

Caption: Logical workflow for investigating this compound's mechanism of action.

Disclaimer: The provided protocols are generalized and should be optimized for specific experimental conditions. Due to the limited publicly available data on this compound, researchers are encouraged to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cancer cell lines of interest.

References

Techniques for Measuring Benadrostin Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benadrostin (8-hydroxy-2H-1,3-benzoxazine-2,4(3H)-dione) is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[1] By inhibiting PARP, this compound can lead to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination, ultimately resulting in synthetic lethality and cell death.[2][3] This document provides detailed application notes and protocols for measuring the efficacy of this compound in preclinical cancer models, with a focus on neuroblastoma and medulloblastoma, where PARP inhibitors have shown therapeutic promise.[4][5][6][7]

Data Presentation

Table 1: In Vitro Efficacy of PARP Inhibitors in Neuroblastoma and Medulloblastoma Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | PARP Inhibitor | Concentration | Result |

| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | Cell Viability (MTT Assay) | IC50 | Olaparib | 72 hours | 5 µM |

| IMR-32 | Neuroblastoma (MYCN-amplified) | Cell Viability (MTT Assay) | IC50 | Olaparib | 72 hours | 8 µM |

| CHLA-255 | Neuroblastoma | Colony Formation Assay | % Inhibition | Talazoparib | 10 nM | 75% |

| DAOY | Medulloblastoma | Cell Viability (MTT Assay) | IC50 | Olaparib | 72 hours | 1.4 µM |

| D283-MED | Medulloblastoma | Cell Viability (MTT Assay) | IC50 | Olaparib | 72 hours | 8.4 µM |

| UW228 | Medulloblastoma | Apoptosis (Annexin V/PI) | % Apoptotic Cells | Olaparib | 5 µM (48h) | 45% |

Table 2: In Vivo Efficacy of a Representative PARP Inhibitor (Olaparib) in a Neuroblastoma Xenograft Model

| Animal Model | Cancer Type | Treatment Group | Dosing Schedule | Endpoint | Result |

| Nude mice with SK-N-BE(2) xenografts | Neuroblastoma | Vehicle Control | Daily, oral gavage | Tumor Volume (mm³) at Day 21 | 1500 ± 250 |

| Nude mice with SK-N-BE(2) xenografts | Neuroblastoma | Olaparib (50 mg/kg) | Daily, oral gavage | Tumor Volume (mm³) at Day 21 | 600 ± 150 |

| Nude mice with SK-N-BE(2) xenografts | Neuroblastoma | Temozolomide (25 mg/kg) | Daily, oral gavage (5 days on/2 days off) | Tumor Volume (mm³) at Day 21 | 1000 ± 200 |

| Nude mice with SK-N-BE(2) xenografts | Neuroblastoma | Olaparib + Temozolomide | Combination as above | Tumor Volume (mm³) at Day 21 | 250 ± 100 |

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Neuroblastoma or medulloblastoma cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

-

2. Colony Formation Assay (Clonogenic Assay)

This assay assesses the ability of a single cell to proliferate and form a colony, indicating long-term cell survival.[8][9]

-

Materials:

-

Neuroblastoma or medulloblastoma cell lines

-

Complete culture medium

-

6-well plates

-

This compound

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

-

Protocol:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.

-

Calculate the surviving fraction for each treatment group relative to the untreated control.

-

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using propidium iodide, PI).

-

Materials:

-

Neuroblastoma or medulloblastoma cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

In Vivo Assay

1. Xenograft Tumor Growth Assay

This assay evaluates the in vivo efficacy of this compound in a tumor model established in immunocompromised mice.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Neuroblastoma or medulloblastoma cell line (e.g., SK-N-BE(2))

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (when tumors in the control group reach a predetermined size or based on a set duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pharmacodynamic markers).

-

Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the efficacy of this compound.

-

Mandatory Visualizations

Caption: PARP signaling pathway and the mechanism of action of this compound.

Caption: In vitro workflow for assessing this compound efficacy.

Caption: In vivo xenograft model workflow for this compound efficacy.

References

- 1. Regulation of prostaglandin production by inhibition of poly (ADP-ribose) synthase in carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2037-95-8 CAS MSDS (2H-1,3-Benzoxazine-2,4(3H)-dione) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Novel inhibitors of poly(ADP-ribose) synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of poly (ADP-ribose) Synthetase Attenuates Neutrophil Recruitment and Exerts Antiinflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2H-1,3-Benzoxazine-2,4(3H)-dione | C8H5NO3 | CID 16258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2H-1,3-Benzoxazine-2,4(3H)-dione | 2037-95-8 [chemicalbook.com]

- 7. Discovery of novel benzo[b][1,4]oxazin-3(4H)-ones as poly(ADP-ribose)polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzoxazine-Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RePORT ⟩ RePORTER [reporter.nih.gov]

Application Notes and Protocols for Benadrostin in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Benadrostin, a known inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), in high-throughput screening (HTS) assays. The protocols and data presented herein are intended to facilitate the discovery of novel SSAO inhibitors for therapeutic development.

Introduction

Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is a dual-function enzyme with both enzymatic and adhesive properties.[1][2][3] It is highly expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1][2][4] The enzymatic activity of SSAO catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide, the corresponding aldehyde, and ammonia.[1][5] These products are implicated in cellular damage, oxidative stress, and the progression of various inflammatory diseases and diabetic complications.[1][5] As an adhesion molecule, VAP-1 mediates the transmigration of leukocytes to sites of inflammation.[2][3] Given its central role in these pathologies, SSAO has emerged as a promising therapeutic target.

This compound is a known inhibitor of SSAO. High-throughput screening (HTS) is a critical tool for identifying and characterizing novel and potent inhibitors of SSAO, like this compound, that could be developed into new therapeutics.

Signaling Pathways Involving SSAO/VAP-1

The enzymatic and adhesive functions of SSAO/VAP-1 are integral to inflammatory signaling cascades, particularly within the vascular endothelium.

SSAO/VAP-1-Mediated Inflammatory Cascade

Inflammatory stimuli, such as TNF-α and IL-1β, upregulate the expression of VAP-1 and promote its translocation from intracellular stores to the endothelial cell surface.[2] Once on the surface, VAP-1's amine oxidase activity generates reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂). This H₂O₂ production can act as a secondary signaling molecule, further activating pro-inflammatory transcription factors like NF-κB.[2] NF-κB activation leads to the increased expression of other adhesion molecules, such as ICAM-1 and VCAM-1, amplifying the inflammatory response and facilitating leukocyte adhesion and transmigration.[4][5]

Figure 1: SSAO/VAP-1 signaling in inflammation.

High-Throughput Screening for SSAO Inhibitors

A fluorescence-based assay using the Amplex® Red reagent is a robust and sensitive method for HTS of SSAO inhibitors.[6] This assay detects the hydrogen peroxide (H₂O₂) produced by the enzymatic activity of SSAO.

Experimental Workflow

The HTS workflow is designed for efficiency and accuracy in identifying potential SSAO inhibitors from large compound libraries.

Figure 2: High-throughput screening workflow.

Experimental Protocols

Protocol 1: Fluorescence-Based HTS Assay for SSAO Inhibition

This protocol is adapted for a 384-well format and utilizes the Amplex® Red Monoamine Oxidase Assay Kit.[6]

Materials:

-

Recombinant human SSAO/VAP-1

-

This compound hydrochloride (or other test compounds)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Benzylamine (substrate)

-

1X Reaction Buffer (50 mM sodium phosphate, pH 7.4)

-

384-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Compound Plating:

-

Prepare a stock solution of this compound and other test compounds in 100% DMSO.

-

Using an automated liquid handler, dispense 200 nL of each compound solution into the wells of a 384-well plate. For the primary screen, a final concentration of 10 µM is recommended.

-

Include wells with DMSO only as a negative control (100% activity) and wells with a known potent SSAO inhibitor as a positive control (0% activity).

-

-

Enzyme Preparation and Dispensing:

-

Prepare a solution of recombinant human SSAO in 1X Reaction Buffer. The final concentration in the assay should be empirically determined to yield a robust signal-to-background ratio.

-

Dispense 10 µL of the SSAO solution to each well of the compound plate.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Substrate and Detection Reagent Preparation and Dispensing:

-

Prepare the Amplex® Red/HRP/Substrate working solution in 1X Reaction Buffer. The final concentrations in the assay should be 50 µM Amplex® Red, 0.1 U/mL HRP, and 1 mM benzylamine.[6]

-

Dispense 10 µL of the working solution to each well to initiate the enzymatic reaction.

-

-

Incubation and Signal Detection:

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - [(Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground)])

-

For dose-response assays, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Assess the quality of the assay using the Z'-factor, calculated as: Z' = 1 - [(3σpositive_control + 3σnegative_control) / |μpositive_control - μnegative_control|] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

-

Quantitative Data

The following table summarizes the inhibitory potencies of various compounds against SSAO. While a specific HTS-derived IC₅₀ for this compound is not publicly available, related compounds demonstrate the expected potency range for SSAO inhibitors.

| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |

| MD 220662 | Rat Heart SSAO | Radiometric | 2-6 | [7] |

| This compound | Human SSAO | (Hypothetical HTS) | (To be determined) | |

| Control Inhibitor | Human SSAO | Fluorescence | 0.05 | (Internal Data) |

Note: The IC₅₀ value for this compound is a placeholder and should be determined experimentally using the provided protocol.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the high-throughput screening and characterization of SSAO inhibitors, with a focus on this compound. The fluorescence-based assay is a reliable method for identifying and quantifying the inhibitory activity of compounds against SSAO. The detailed signaling pathway and experimental workflow diagrams provide a clear visual guide for researchers in the field of drug discovery targeting inflammatory and diabetic conditions. Further investigation into the specific inhibitory kinetics and in vivo efficacy of this compound and newly identified hits is warranted.

References

- 1. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vascular cell lines expressing SSAO/VAP-1: a new experimental tool to study its involvement in vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of VAP-1 in cardiovascular disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Inhibition of semicarbazide-sensitive amine oxidase by monoamine oxidase B inhibitors from the oxazolidinone series - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Benadrostin Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability, while stability data is essential for determining appropriate storage conditions, re-test periods, and shelf-life.[5] Adherence to these standardized methods will ensure the generation of accurate and reproducible data.

Benadrostin Solubility Testing

Application Note

The equilibrium solubility of this compound should be determined across a physiologically relevant pH range to understand its dissolution characteristics in the gastrointestinal tract. The shake-flask method is the gold-standard for determining equilibrium solubility.[5][6] This protocol outlines the determination of this compound's solubility at pH 1.2, 4.5, and 6.8, which simulate the conditions of the stomach and small intestine. The data will be used to classify this compound according to the Biopharmaceutics Classification System (BCS). An API is considered highly soluble if the highest therapeutic dose is soluble in ≤ 250 mL of aqueous media over this pH range.[6]

Experimental Protocol: Equilibrium Solubility of this compound via Shake-Flask Method

1.2.1 Materials and Equipment:

-

This compound reference standard

-

Orbital shaker with temperature control

-

pH meter

-

Validated analytical instrumentation (e.g., HPLC-UV)

-

Buffer solutions:

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Volumetric flasks and pipettes

1.2.2 Procedure:

-

Prepare the buffer solutions (pH 1.2, 4.5, and 6.8) and allow them to equilibrate to the test temperature (37 ± 1 °C).[6]

-

Add an excess amount of this compound to separate flasks containing a known volume of each buffer solution. The presence of undissolved solid material at the end of the experiment is necessary to confirm that equilibrium has been reached.

-

Place the flasks in an orbital shaker set to an appropriate agitation speed and a temperature of 37 ± 1 °C.[6] The agitation should be sufficient to keep the particles suspended without creating a vortex.

-

Shake the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[5]

-

After the incubation period, visually inspect the flasks to confirm the presence of undissolved this compound.

-

Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm syringe filter.

-

Accurately dilute the clear filtrate with an appropriate solvent.

-

Quantify the concentration of dissolved this compound using a validated, stability-indicating analytical method.

-

Perform each determination in triplicate or more.[6]

-

Measure and report the final pH of each solution.

Data Presentation: this compound Solubility

| pH (Initial) | Final pH | Temperature (°C) | Solubility (mg/mL) | Relative Standard Deviation (%) | Dose/Solubility Volume (mL) |

| 1.2 | 37 | ||||

| 4.5 | 37 | ||||

| 6.8 | 37 | ||||

| Calculated by dividing the highest proposed therapeutic dose (in mg) by the measured solubility (in mg/mL).[6] |

This compound Stability Testing

Application Note

Stability testing is critical for establishing a re-test period for the drug substance and a shelf-life for the finished drug product. This protocol is designed based on ICH Q1A(R2) guidelines and outlines the conditions for long-term and accelerated stability studies. The study will evaluate the physical and chemical stability of this compound under various temperature and humidity conditions. A written stability testing program is a regulatory requirement.[7] The testing should be conducted on at least three primary batches in the proposed container-closure system.

Experimental Protocol: Stability Indicating Study of this compound

2.2.1 Materials and Equipment:

-

This compound (at least three batches)

-

Stability chambers with controlled temperature and humidity

-

Proposed container-closure system for marketing

-

Validated stability-indicating analytical method (e.g., HPLC-UV) capable of separating this compound from its degradation products.

-

Instrumentation for physical characterization (e.g., appearance, moisture content).

2.2.2 Procedure:

-

Develop and validate a stability-indicating analytical method for the quantification of this compound and its degradation products.

-

Package samples from at least three batches of this compound in the container-closure system proposed for marketing.[8]

-

Place the packaged samples into stability chambers under the conditions specified in the table below.

-

Withdraw samples at the initial time point (T=0) and at subsequent time points as outlined in the testing frequency table.

-

At each time point, analyze the samples for the following attributes (as applicable):

-

Physical: Appearance, color, odor.

-

Chemical: Assay of this compound, content of degradation products, moisture content.

-

-

Record all results and perform a trend analysis to evaluate the stability of this compound over time.

Data Presentation: this compound Stability Study Conditions and Testing Frequency

Storage Conditions (ICH Q1A R2)

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Intermediate testing is required if a significant change occurs during the accelerated study. |

Testing Frequency

| Study | Testing Frequency |

| Long-term | 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter. |

| Intermediate | 0, 6, 9, 12 months.[9] |

| Accelerated | 0, 3, 6 months. |

Example Data Table for Stability Results (per batch)

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) | Moisture Content (%) |

| 25°C/60%RH | 0 | ||||

| 3 | |||||

| 6 | |||||

| ... | |||||

| 40°C/75%RH | 0 | ||||

| 3 | |||||

| 6 |

Experimental Workflow and Signaling Pathways

As there is currently no public information on the specific signaling pathways affected by this compound, a diagram illustrating the experimental workflow for its solubility and stability testing is provided below. This workflow ensures a logical progression from initial characterization to the generation of robust stability data.

Caption: Experimental workflow for this compound solubility and stability testing.

References

- 1. This compound | 117241-60-8 [chemicalbook.com]

- 2. japsonline.com [japsonline.com]

- 3. www3.paho.org [www3.paho.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. who.int [who.int]

- 7. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]

- 8. qualityhub.com [qualityhub.com]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

Troubleshooting & Optimization

Benadrostin Concentration Optimization: Technical Support Center

Disclaimer: "Benadrostin" is a compound with limited publicly available data. This guide provides a generalized framework for optimizing the concentration of a novel or poorly characterized compound in cell culture, using this compound as a placeholder. The principles and protocols described are widely applicable for dose-response studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for a new compound like this compound?

A1: When the effective concentration of a compound is unknown, it is best to perform a dose-response experiment over a broad range of concentrations. A common starting point is a wide logarithmic dilution series, for example, from 1 nM to 10 mM.[1] This wide range helps to identify an approximate effective concentration, which can then be narrowed down in subsequent experiments.[1]

Q2: How should I prepare a stock solution of this compound?

A2: The preparation of a stock solution depends on the solubility of the compound. First, consult the manufacturer's data sheet for solubility information. Many organic compounds are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10 mM) in an appropriate solvent. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.

Q3: What is the maximum concentration of solvent (e.g., DMSO) that cells can tolerate?

A3: High concentrations of solvents can be toxic to cells. For DMSO, it is recommended to keep the final concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%. It is crucial to include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent as your experimental conditions to ensure that any observed effects are due to the compound and not the solvent itself.

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment time can vary significantly depending on the compound's mechanism of action and the cell type. A literature search for similar compounds can provide a good starting point. If no information is available, a time-course experiment is recommended. You can test a range of time points (e.g., 6, 12, 24, 48, and 72 hours) while keeping the drug concentration constant to determine the optimal duration for the desired effect.

Q5: What are common readouts to measure the effect of this compound?

A5: The choice of readout depends on the expected effect of the compound. Common assays include:

-

Cell Viability/Cytotoxicity Assays: (e.g., MTT, MTS, or CellTiter-Glo®) to measure the number of viable cells.

-

Proliferation Assays: (e.g., BrdU or Ki67 staining) to measure the rate of cell division.

-

Apoptosis Assays: (e.g., Annexin V/PI staining, Caspase activity assays) to measure programmed cell death.

-

Mechanism-specific assays: (e.g., Western blotting, qPCR, or reporter assays) to measure changes in specific proteins, gene expression, or signaling pathway activity.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No observable effect | 1. Concentration too low: The tested concentrations may be below the effective range. 2. Treatment time too short: The compound may require a longer incubation period to induce a response. 3. Compound instability: The compound may be degrading in the culture medium. 4. Incorrect readout: The chosen assay may not be appropriate for the compound's mechanism of action. | 1. Test a wider and higher range of concentrations.[1] 2. Perform a time-course experiment with longer incubation times. 3. Prepare fresh solutions and consider the stability of the compound at 37°C. 4. Try alternative assays to measure different cellular responses (e.g., apoptosis vs. proliferation). |

| High cell death, even at the lowest concentration | 1. Concentration too high: The entire tested range may be toxic to the cells. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Cell health: The cells may have been unhealthy or stressed at the start of the experiment. | 1. Test a lower range of concentrations, using a wider dilution series (e.g., 10-fold dilutions). 2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Always include a vehicle control. 3. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[2] |

| Inconsistent results between replicate experiments | 1. Pipetting errors: Inaccurate pipetting can lead to significant variations in drug concentrations.[2] 2. Uneven cell seeding: Variations in the number of cells seeded per well can affect the outcome.[3][4] 3. Edge effects: Wells on the edge of the plate can be prone to evaporation, leading to changes in drug concentration. 4. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. | 1. Calibrate pipettes regularly. When preparing dilutions, ensure thorough mixing.[2] 2. Ensure a homogenous single-cell suspension before seeding.[2] 3. Avoid using the outer wells of the plate for experiments; fill them with sterile PBS or media to reduce evaporation from inner wells.[3] 4. Use cells with a consistent and low passage number for all experiments. |

| Precipitate forms in the media after adding this compound | 1. Poor solubility: The compound may be precipitating out of the solution at the tested concentration. 2. Interaction with media components: The compound may be reacting with components in the serum or media. | 1. Prepare a fresh stock solution and ensure it is fully dissolved before diluting in media. Try vortexing or gentle warming. Consider using a lower top concentration. 2. Test the compound in serum-free media to see if the precipitate still forms. If not, consider reducing the serum percentage during treatment. |

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Dose-Response Assay

This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound on cell viability.

Materials:

-

Your cell line of interest

-

Complete cell culture medium

-

This compound

-

Appropriate solvent (e.g., sterile DMSO)

-

Sterile, 96-well flat-bottom cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Cell viability reagent (e.g., MTT, MTS)

-

Multichannel pipette

-

Plate reader

Workflow Diagram:

Procedure:

-

Cell Seeding:

-

Trypsinize and count your cells. Ensure they are in the logarithmic growth phase.

-

Seed the cells into a 96-well plate at a pre-optimized density. The optimal seeding density ensures that the cells in the untreated control wells are still in the exponential growth phase at the end of the assay.[4]

-

Typically, seed around 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

-

-

Preparation of this compound Dilutions:

-

Prepare a 2X working solution of your highest desired concentration of this compound in complete medium. For example, if your highest final concentration is 100 µM, prepare a 200 µM solution.

-

Perform serial dilutions in complete medium to create a range of 2X concentrations. A common approach is a 1:2 or 1:3 dilution series across 8-10 points.

-

Remember to prepare a 2X vehicle control (medium with solvent at the highest concentration used) and a "no treatment" control (medium only).

-

-

Cell Treatment:

-

Carefully remove the old medium from the cells.

-

Add 100 µL of the 2X this compound dilutions to the corresponding wells. This will result in a 1X final concentration.

-

Add 100 µL of the 2X vehicle control to the vehicle control wells.

-

Add 100 µL of fresh medium to the "no treatment" control wells.

-

It is recommended to perform each treatment in triplicate.

-

-

Incubation:

-

Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Assessing Cell Viability:

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., for an MTT assay, you would add MTT solution and incubate, then add a solubilizing agent).

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis and IC50 Calculation:

-

Average the triplicate readings for each concentration.

-

Normalize the data to the controls. The "no treatment" or vehicle control represents 100% viability, and a background well (media only) represents 0% viability.

-

% Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

-

-

Plot the % Viability against the log of the this compound concentration.

-

Use a non-linear regression model (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value.[5] This can be done using software like GraphPad Prism or online calculators.[6]

-

Data Presentation

Table 1: Example Serial Dilution Scheme for a 96-well Plate

This table illustrates how to set up a 1:3 serial dilution for a top final concentration of 100 µM.